2,3',4,4'-Tetrachlorobiphenyl

描述

Overview of PCB Congeners and Their Environmental Significance

PCBs are not a single compound but a family of 209 individual chemical compounds known as congeners. clu-in.org A congener is a unique, well-defined chemical compound within the PCB category, distinguished by the number and position of chlorine atoms on the biphenyl (B1667301) structure. epa.govepa.gov For instance, 4,4'-Dichlorobiphenyl has two chlorine atoms, one on each of the number 4 carbons of the two rings. epa.gov PCBs were typically manufactured and sold as mixtures of various congeners, with commercial names like Aroclor. epa.govclu-in.org

The environmental significance of PCBs is profound due to their persistence. nih.gov They are resistant to degradation and can remain in the environment for long periods, cycling between air, water, and soil. epa.gov This stability allows them to be transported over long distances, leading to their global distribution. epa.gov PCBs can accumulate in the leaves and aerial parts of plants and are taken up by small organisms and fish, leading to bioaccumulation in the food chain. epa.gov

Specific Context of 2,3',4,4'-Tetrachlorobiphenyl (PCB 66) within the PCB Family

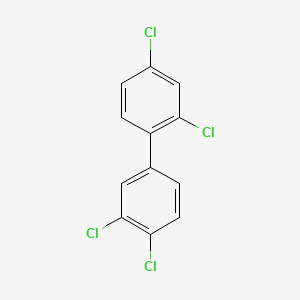

This compound, also known as PCB 66, is one of the 209 PCB congeners. nih.gov It is characterized by the presence of four chlorine atoms attached to the biphenyl backbone. wikipedia.org The specific placement of these chlorine atoms dictates its chemical and physical properties, as well as its toxicological behavior. clu-in.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 1,2-dichloro-4-(2,4-dichlorophenyl)benzene |

| Molecular Formula | C12H6Cl4 |

| Molecular Weight | 291.99 g/mol |

| Melting Point | 141-142 °C (286-288 °F) |

| Boiling Point | >300 °C (>572 °F) |

| Flash Point | >100 °C (>210 °F) |

Source: nih.govaccustandard.com

Historical Perspective of PCB Research and Evolution of Understanding

The history of what we now know as printed circuit boards (PCBs) can be traced back to the late 19th and early 20th centuries, with early developments in electrical conductors and insulators. altimex.co.uk However, the chemical compounds known as polychlorinated biphenyls (PCBs) were first commercially produced in 1929. epa.gov It wasn't until 1966 that their presence in the environment was widely identified. epa.gov

In the early 1970s, a task force in the United States was formed to investigate PCB contamination, which concluded that PCBs were highly persistent and could bioaccumulate, posing potential health and environmental risks. epa.gov This led to the recommendation to discontinue most uses of PCBs. epa.gov Subsequent research has continued to highlight the environmental and health concerns associated with these compounds. epa.gov The understanding of PCBs has evolved from viewing them as a single entity to recognizing the distinct properties and toxicities of individual congeners. clu-in.org This shift has led to more targeted research on specific congeners like this compound.

Rationale for Focused Research on this compound

The focus on individual PCB congeners, such as this compound (PCB 66), is driven by the understanding that the toxicity and environmental behavior of PCBs are congener-specific. clu-in.org Analyzing PCBs on a congener-specific basis provides a more accurate assessment of potential risks compared to analyzing commercial mixtures (Aroclors). clu-in.org

Research into specific congeners like PCB 66 is crucial for several reasons:

Accurate Toxicity Assessment: The toxicity of PCB mixtures can be better understood by examining the contributions of individual congeners. clu-in.org

Environmental Fate and Transport: The environmental behavior, including degradation and bioaccumulation, varies significantly among congeners. clu-in.org

Metabolism Studies: The way organisms metabolize PCBs is dependent on the congener's structure, influencing its potential for bioaccumulation and toxicity. nih.gov

Structure

3D Structure

属性

IUPAC Name |

1,2-dichloro-4-(2,4-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-2-3-9(11(15)6-8)7-1-4-10(14)12(16)5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLLTEAEZIJBAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073472 | |

| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32598-10-0 | |

| Record name | 2,3′,4,4′-Tetrachlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32598-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032598100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3',4,4'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3',4,4'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8L6S986MK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence, Distribution, and Dynamics of 2,3 ,4,4 Tetrachlorobiphenyl

Global and Regional Environmental Distribution Patterns

PCBs have been detected in environmental and biological samples globally, with a tendency to accumulate in sediments, soils, and living organisms. cpcb.nic.in Their widespread distribution is largely attributed to volatilization, aerosol formation, and subsequent atmospheric transport, followed by wet or dry deposition. cpcb.nic.in This global transport mechanism has led to the presence of PCBs, including 2,3',4,4'-Tetrachlorobiphenyl, in diverse environments, from industrialized areas to remote regions like the Arctic. researchgate.netwho.int

Occurrence in Environmental Compartments

The physical and chemical properties of PCBs, such as low water solubility and high solubility in fats and organic compounds, dictate their distribution in various environmental compartments. cpcb.nic.inwikipedia.org

The volatilization of PCBs from contaminated surfaces contributes to their presence in the atmosphere. cpcb.nic.in Atmospheric transport is a primary mechanism for the global distribution of these compounds. cpcb.nic.ininchem.org Once in the atmosphere, they can be transported long distances before being deposited back to Earth through wet (rain and snow) or dry deposition. cpcb.nic.in

In aquatic environments, PCBs are practically insoluble in water. cpcb.nic.in Consequently, they tend to adsorb strongly to sediment and suspended particles. who.intwaterquality.gov.au This leads to their accumulation in the bottom sediments of rivers, lakes, and oceans, where they can persist for long periods. ccme.cawho.int While concentrations in the water column may be low, the sediment acts as a significant reservoir for these compounds. eeer.org

In terrestrial environments, PCBs bind to soil particles, particularly those with high organic carbon content. who.intnih.gov The rate of vaporization from soil is significantly reduced due to this sorption. cpcb.nic.in Plants can take up PCBs from the soil, with the extent of uptake influenced by factors such as the soil concentration of the PCBs and the plant species. cpcb.nic.in Generally, lower chlorinated congeners are more readily taken up by plants due to their greater mobility in the soil. cpcb.nic.in Foliar contamination can also occur through the sorption of vapor-phase PCBs from the atmosphere. acs.org

Environmental Fate and Transport Processes

Once released into the environment, this compound is subject to a variety of physical and chemical processes that determine its fate and transport. These processes include volatilization into the atmosphere, deposition back onto land and water, adsorption to soil and sediment particles, and chemical transformation through photolysis.

Volatilization and Atmospheric Deposition

The ability of PCBs to volatilize from contaminated surfaces, such as soil and water, and enter the atmosphere is a key factor in their widespread environmental distribution. cpcb.nic.in This process is influenced by factors like temperature and the physical-chemical properties of the specific PCB congener. Once in the atmosphere, these compounds can be transported over long distances. cpcb.nic.in

Atmospheric deposition, through both wet (rain and snow) and dry processes, is the primary mechanism by which PCBs are removed from the atmosphere and deposited onto terrestrial and aquatic ecosystems. cpcb.nic.in This cycle of volatilization and deposition contributes to the global dispersion of PCBs, leading to their presence in even remote environments. cpcb.nic.in

Adsorption and Desorption in Soil and Sediment Matrices

Due to their hydrophobic nature, tetrachlorobiphenyls have a strong tendency to adsorb to organic matter and particulate matter in soil and sediment. cpcb.nic.innm.gov This strong adsorption limits their mobility and leaching in soil, causing them to accumulate in these environmental compartments. cpcb.nic.innm.gov The extent of adsorption is influenced by the organic matter content of the soil or sediment, with higher organic content leading to greater adsorption. nm.gov

While adsorption is a dominant process, desorption can also occur, although it is generally a slow process. nm.gov The position of the chlorine atoms on the biphenyl (B1667301) structure can influence the degree of adsorption. nm.gov The strong binding of this compound to soil and sediment particles makes these matrices significant long-term reservoirs for this contaminant.

| Process | Description | Key Factors |

| Adsorption | The binding of this compound to soil and sediment particles. | Hydrophobicity of the compound, organic matter content of the soil/sediment. |

| Desorption | The release of this compound from soil and sediment particles back into the surrounding water or air. | Generally a slow process, influenced by environmental conditions. |

Photolytic Transformation Pathways

Photolysis, or the breakdown of chemical compounds by light, is a significant degradation pathway for PCBs in the environment, particularly in aquatic systems. wa.govymparisto.fi When exposed to sunlight, this compound can undergo photolytic dechlorination, where a chlorine atom is removed from the biphenyl structure. ymparisto.fiepa.gov This process can lead to the formation of lower chlorinated biphenyls. epa.gov The presence of sensitizers in the water, such as diethylamine, can enhance the rate of photolysis. epa.gov

Analytical Methodologies for 2,3 ,4,4 Tetrachlorobiphenyl Quantification

Sample Preparation and Extraction Techniques for Diverse Matrices

The initial and critical step in the analysis of 2,3',4,4'-tetrachlorobiphenyl is its extraction from the sample matrix. The choice of extraction method is highly dependent on the nature of the sample, whether it is a solid, aqueous, or biological tissue.

For aqueous samples , such as water, extraction is typically performed at a neutral pH using a separatory funnel with methylene (B1212753) chloride (Method 3510) or a continuous liquid-liquid extractor (Method 3520). epa.gov These methods effectively partition the nonpolar this compound from the aqueous phase into the organic solvent. epa.gov

Solid samples , including soil and sediments, generally require more rigorous extraction techniques. Common methods involve Soxhlet extraction (Method 3540), automated Soxhlet extraction (Method 3541), or ultrasonic extraction (Method 3550) using a mixture of hexane (B92381) and acetone (B3395972) (1:1) or methylene chloride and acetone (1:1). epa.gov Other techniques such as pressurized fluid extraction (Method 3545), microwave extraction (Method 3546), and supercritical fluid extraction (Method 3562) are also employed for solid matrices. epa.gov

For biological tissues , which have a high lipid content, specific extraction procedures are necessary. Supercritical fluid extraction (Method 3562) is a suitable technique for these sample types. epa.gov Alternatively, methods used for other solid matrices can be adapted for tissue samples. epa.gov A common approach for plasma samples involves extraction with a mixture of methanol (B129727) and chloroform. oup.com To remove lipids that can interfere with the analysis, a cleanup step is often required. This can involve techniques like gel permeation chromatography or treatment with sulfuric acid. epa.govoup.com A sequential sulfuric acid/potassium permanganate (B83412) cleanup (Method 3665) is specifically designed for the analysis of polychlorinated biphenyls (PCBs) and can effectively remove many interfering compounds. epa.gov

Following extraction, a solvent exchange step is often necessary to replace the extraction solvent with one that is more compatible with the subsequent chromatographic analysis, such as hexane or isooctane. epa.govepa.gov

To ensure the accuracy and reliability of the analytical results, surrogate standards are added to each sample before extraction. epa.gov For PCB congener analysis, tetrachloro-meta-xylene is a commonly used surrogate. epa.gov

Table 1: Common Extraction Techniques for this compound

| Matrix | Extraction Method | Solvents |

| Aqueous | Separatory Funnel (Method 3510), Continuous Liquid-Liquid Extraction (Method 3520) | Methylene chloride |

| Solid | Soxhlet (Method 3540), Automated Soxhlet (Method 3541), Ultrasonic (Method 3550) | Hexane-acetone (1:1), Methylene chloride-acetone (1:1) |

| Tissue | Supercritical Fluid Extraction (Method 3562), Methanol/Chloroform | Methanol, Chloroform |

Chromatographic Separation Techniques

Chromatography is a fundamental component of this compound analysis, enabling its separation from other PCB congeners and interfering compounds present in the sample extract.

Gas chromatography (GC) is the most widely used technique for the separation of PCB congeners, including this compound. who.int High-resolution capillary columns are essential for achieving the necessary separation of these closely related compounds. epa.govoup.com

A commonly used column is a 30-meter RTX-5 capillary column (0.25 mm internal diameter, 0.25 µm film thickness). oup.com The oven temperature program is carefully controlled to optimize the separation, with a typical program starting at a low temperature and gradually increasing to elute the different congeners based on their boiling points and interaction with the stationary phase. oup.comacs.org For instance, a program might start at 80°C, ramp to 160°C, then to 190°C, and finally to 254°C. oup.com

The choice of the stationary phase is critical for resolving specific congeners. A 5% phenyl methyl siloxane phase is commonly used for the analysis of PCBs. acs.org For enhanced separation, dual-column systems with columns of different polarities can be employed to confirm the identity of the detected compounds. epa.gov

The detector used in conjunction with GC is also a key consideration. The electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs and is frequently used for their quantification. epa.govoup.comnih.gov

While GC is the predominant technique, high-performance liquid chromatography (HPLC) can also be utilized for the separation of PCB congeners. oup.com HPLC is particularly useful for fractionating complex mixtures of PCBs before GC analysis. oup.com A double forward-reverse flow HPLC technique has been developed for the separation of coplanar PCBs, like 3,3',4,4'-tetrachlorobiphenyl (B1197948) (a compound structurally similar to this compound), from non-planar congeners. oup.com This separation is based on the different conformations of the molecules, which affects their elution from the HPLC column. oup.com

Mass Spectrometric Detection and Identification

Mass spectrometry (MS) is a powerful detection technique that, when coupled with chromatography, provides definitive identification and quantification of this compound.

The combination of gas chromatography with mass spectrometry (GC-MS) is a standard and robust method for the analysis of this compound. gcms.czupb.ro After separation by the GC column, the eluted compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI) ionization. acs.org The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of this compound is characterized by a specific pattern of ions. The molecular ion peak, corresponding to the intact molecule, is observed at an m/z of 292. nih.gov Due to the presence of four chlorine atoms, a characteristic isotopic pattern is observed, with other major peaks at m/z 290 and 294. nih.gov Fragment ions, resulting from the loss of chlorine atoms, are also present in the spectrum, with a significant peak at m/z 220. nih.gov By monitoring for these specific ions, a high degree of selectivity and confidence in the identification of this compound can be achieved.

Table 2: Characteristic GC-MS Ions for this compound

| Ion Type | m/z Value |

| Molecular Ion (Top Peak) | 292 |

| Isotope Peak | 290 |

| Isotope Peak | 294 |

| Fragment Ion | 220 |

Data sourced from NIST Mass Spectrometry Data Center nih.gov

For even greater selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (MS/MS) techniques are employed. gcms.czshimadzu.co.kr In GC-MS/MS, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. shimadzu.co.kr This technique, often referred to as multiple reaction monitoring (MRM), significantly reduces background noise and matrix interferences. gcms.czshimadzu.co.kr

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the detected ions. gcms.cz This high resolving power helps to differentiate target compounds from isobaric interferences, which have the same nominal mass but different elemental formulas. gcms.cz Techniques like Folded Flight Path (FFP) technology in time-of-flight (TOF) mass analyzers can achieve very high resolution, further enhancing the selectivity of the analysis. gcms.cz

Use of Certified Reference Materials and Internal Standards for Accurate Quantification

The accurate quantification of this compound (PCB 66) in environmental and biological samples is critically dependent on the use of Certified Reference Materials (CRMs) and internal standards. These tools are essential for method validation, calibration, and ensuring the reliability and comparability of data generated across different laboratories. nih.govisotope.comchromservis.eu

Certified Reference Materials are highly characterized and homogeneous materials with established property values, accompanied by an uncertainty value. accustandard.comaccustandard.com For PCB analysis, CRMs are available as neat substances, solutions of individual congeners, or as complex mixtures in various matrices like sediment, fish tissue, or transformer oil. accustandard.comaccustandard.comuw.edu.plnist.gov Companies such as LGC Standards, AccuStandard, and the Institute for Reference Materials and Measurements (IRMM) provide CRMs for this compound. accustandard.comuw.edu.pllgcstandards.com These standards are produced under stringent quality control protocols, often following guidelines like those for Good Laboratory Practice (GLP), to certify their concentration and purity. chromservis.eu The use of CRMs allows laboratories to assess the accuracy of their analytical methods and demonstrate proficiency in inter-laboratory comparison studies. uw.edu.pl For instance, Standard Reference Material (SRM) 1588b from the National Institute of Standards & Technology (NIST) is a cod liver oil matrix certified for the concentration of numerous PCB congeners, including this compound (PCB 66). nist.gov

Internal standards are indispensable in modern analytical chemistry, particularly for chromatographic techniques like gas chromatography-mass spectrometry (GC-MS). They are compounds added to a sample in a known quantity before processing to correct for the loss of analyte during sample preparation and analysis. uw.edu.ploceanbestpractices.org For PCB analysis, the most effective internal standards are isotopically labeled analogues of the target congeners, such as ¹³C-labeled PCBs. nih.govisotope.comchromservis.eu The isotope dilution mass spectrometry (IDMS) method, which employs these labeled standards, is considered a gold standard for quantification. uw.edu.pl In this technique, a known amount of a ¹³C-labeled standard (e.g., ¹³C₁₂-2,3',4,4'-tetrachlorobiphenyl) is added to the sample. Since the labeled standard has a virtually identical chemical behavior and chromatographic retention time to the native (unlabeled) analyte, it experiences the same losses during extraction, cleanup, and injection. uw.edu.pl By measuring the ratio of the native analyte to the labeled internal standard with a mass spectrometer, a highly accurate and precise concentration can be determined, independent of sample matrix effects or variations in recovery. nih.govuw.edu.pl

In addition to specific internal standards for each congener, surrogate standards are also employed. These are compounds chemically similar to the analytes of interest but not expected to be present in the sample. They are added to samples before extraction to monitor the efficiency of the entire analytical procedure. epa.gov For PCB congener analysis, compounds like tetrachloro-m-xylene (B46432) or decachlorobiphenyl (B1669993) (if not a target analyte) are often used as surrogates. epa.govepa.gov The recovery of the surrogate provides a measure of the method's performance for each sample.

Table 1: Examples of Certified Reference Materials for this compound (PCB 66)

| Product Description | Supplier | Catalog Number | Format |

|---|---|---|---|

| This compound | AccuStandard | C-060N | Neat (5 mg) |

| This compound Solution | AccuStandard | C-060S-TP | 100 µg/mL in Isooctane |

| This compound | LGC Standards | CIL-PCB-60-C | Solution |

| Organohalogenated Contaminants in Cod Liver Oil (SRM 1588b) | NIST | SRM 1588b | Oil Matrix |

Table 2: Common Internal and Surrogate Standards for PCB Analysis

| Standard Type | Compound Name | Application Notes |

|---|---|---|

| Internal Standard | ¹³C₁₂-labeled PCB congeners | Used in Isotope Dilution Mass Spectrometry (IDMS) for highest accuracy. A specific labeled congener is used for its corresponding native congener. isotope.comchromservis.eu |

| Internal Standard | Decachlorobiphenyl | Recommended as an internal standard for congener-specific analysis when it is not a target analyte itself. epa.govepa.gov |

| Surrogate Standard | Tetrachloro-m-xylene | Recommended as a surrogate for PCB congener analysis, especially when decachlorobiphenyl is used as an internal standard or is a target analyte. epa.gov |

| Surrogate Standard | 2,2',4,4',5,5'-Hexabromobiphenyl | Can be used as a surrogate or internal standard if decachlorobiphenyl is a target congener. epa.gov |

Challenges in Congener-Specific Analysis and Isomer Differentiation

The congener-specific analysis of polychlorinated biphenyls (PCBs) presents significant analytical challenges due to the large number of possible congeners (209) and their similar physicochemical properties. mdpi.com Differentiating and accurately quantifying this compound (PCB 66) is complicated by the presence of numerous other tetrachlorobiphenyl isomers and other PCB congeners that can interfere with its determination. researchgate.netepri.com

The primary challenge in congener-specific analysis is chromatographic co-elution. mdpi.comaccustandard.com In gas chromatography (GC), which is the most common separation technique for PCBs, it is extremely difficult to find a single capillary column that can separate all 209 congeners. accustandard.comcdc.gov this compound (PCB 66) is known to co-elute with other congeners on many commonly used GC stationary phases. For example, it frequently co-elutes with 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95). researchgate.net This co-elution makes accurate quantification using non-specific detectors like the electron capture detector (ECD) problematic, as the detector signal represents the combined response of all co-eluting compounds. oceanbestpractices.orgepri.com

To overcome these separation challenges, several strategies are employed. One common approach is the use of comprehensive two-dimensional gas chromatography (GCxGC). This powerful technique provides greatly enhanced peak capacity and resolving power compared to single-column GC, allowing for the separation of many previously co-eluting congeners. Another strategy involves using multiple GC columns with different polarities for confirmatory analysis. epa.govepri.com An analysis is performed on one column, and then repeated on a second, different column to confirm the identity and separation of the analyte from potential interferences. epa.gov

Mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a crucial tool for overcoming co-elution issues. nih.govoceanbestpractices.org While low-resolution mass spectrometry (LRMS) can distinguish between congeners with different numbers of chlorine atoms (e.g., tetrachlorobiphenyls vs. pentachlorobiphenyls), it generally cannot differentiate between isomers that have the same exact mass. researchgate.net However, even with HRMS, differentiating isomers can be difficult if they co-elute from the GC column. In some cases, specific fragmentation patterns or mass spectrometric effects can aid in differentiation. For example, the "ortho effect" in mass spectrometry can help distinguish between PCBs with and without chlorine atoms in the ortho positions, as their fragmentation behavior under electron impact ionization can differ. mdpi.com

Another significant challenge is the potential for interference from non-PCB compounds that may be present in complex environmental samples, such as pesticides like DDT and its metabolites, which can sometimes elute at similar retention times to PCB congeners. epa.gov This necessitates extensive sample cleanup procedures, often involving multiple steps of column chromatography (e.g., using silica (B1680970) gel, alumina, or carbon) to remove interfering substances before instrumental analysis. cdc.gov The development of analytical methods must therefore balance the need for thorough cleanup with the risk of losing the target analytes during these multi-step processes. pensoft.net

Table 3: Examples of Co-eluting PCB Congeners with this compound (PCB 66)

| Primary Congener | Co-eluting Congener(s) | Analytical Implication |

|---|---|---|

| This compound (PCB 66) | 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Co-elution on some GC columns can lead to overestimation of PCB 66 if a non-specific detector or low-resolution MS is used. researchgate.net |

| This compound (PCB 66) | 2,3',5,6-Tetrachlorobiphenyl (PCB 75) | Potential for co-elution on certain stationary phases, requiring high-efficiency columns or multi-dimensional techniques for resolution. |

Biotransformation and Toxicokinetics of 2,3 ,4,4 Tetrachlorobiphenyl

Absorption and Bioavailability in Biological Systems

2,3',4,4'-Tetrachlorobiphenyl (PCB 77), like other polychlorinated biphenyls (PCBs), is readily absorbed into biological systems through various routes of exposure, including oral, inhalation, and dermal contact. t3db.canih.gov Once ingested, PCBs are rapidly absorbed from the gastrointestinal tract. who.int Studies in breastfed infants have shown that the absorption of tetrachlorosubstituted to octachlorosubstituted congeners is nearly 100%. iarc.fr Similarly, research investigating the gastrointestinal absorption of several PCB congeners from food in adults demonstrated nearly complete net absorption for PCB 77. iarc.fr

Due to their lipophilic nature, PCBs tend to accumulate in tissues rich in lipids, such as the liver, adipose tissue, and skin. t3db.cacpcb.nic.in They are transported in the blood, often bound to proteins like albumin. t3db.canih.gov The bioavailability of PCBs can be influenced by the medium in which they are ingested. For example, the efficiency of gastrointestinal absorption can be lower for PCBs ingested with soil compared to those ingested with an oily vehicle. cdc.gov

Dermal absorption of PCBs has also been demonstrated. In rats, dermal penetration of PCBs varies inversely with the degree of chlorination. iarc.fr For PCB 77, dermal absorption was found to be between 5% and 8% within 24 hours after application. iarc.fr While volatilization is a slow process, inhalation of PCB vapors can also lead to absorption, with congeners being detected in the tissues of animals exposed via this route. iarc.fr

The concept of bioavailability refers to the amount of a contaminant that is absorbed and becomes available to cause a biological response. crccare.com For orally administered substances, bioavailability is influenced by factors such as incomplete absorption and first-pass metabolism. crccare.com The high lipid solubility of PCBs contributes to their persistence and accumulation in the tissues of most organisms. cpcb.nic.in

Distribution and Compartmentalization within Organisms

Tissue-Specific Accumulation Patterns

Following absorption, this compound exhibits a distinct pattern of distribution and accumulation in various tissues, largely dictated by its lipophilic (fat-loving) nature. t3db.cacpcb.nic.in This leads to its preferential accumulation in tissues with high lipid content. kjpp.net

Key tissues for accumulation include:

Adipose tissue: This is a primary storage site for PCBs due to its high fat content. t3db.canih.gov

Liver: The liver is a major site of accumulation and also the primary location for metabolism of PCBs. t3db.cawho.intnih.gov

Skin: The skin also serves as a depot for these lipophilic compounds. t3db.ca

Blood: PCBs are transported in the blood, often bound to proteins. t3db.canih.gov

Studies in rats have shown that after oral administration of radiolabeled 3,4,3',4'-tetrachlorobiphenyl, radioactivity was detected in several organs, with particularly high levels in the liver and blood components. nih.gov In mice, following injection of radiolabeled TCB, radioactivity was found to be retained in late-gestational fetuses, indicating placental transfer. psu.edu Hydroxylated metabolites of TCB have also been found to accumulate in fetal tissues. psu.edu

Interestingly, while adipose tissue is a major storage site, the relative distribution can differ between various PCB congeners. For instance, the accumulation of 2,4,2',4'-TCB in adipose tissue was found to be much higher than that of 3,4,3',4'-TCB in rats. nih.gov

Interspecies and Intraspecies Variability in Distribution

The distribution of this compound within an organism is not uniform and can vary significantly both between different species (interspecies) and among individuals of the same species (intraspecies). These variations are influenced by a range of physiological and metabolic factors.

Interspecies Variability:

Different species can exhibit distinct patterns of PCB uptake, distribution, metabolism, and elimination. epa.gov For example, a study comparing the bioaccumulation of PCB congeners in blue mussels (Mytilus edulis) and ribbed mussels (Geukia demissa) revealed significant interspecies differences in the uptake of some congeners. epa.gov Plant species also show variability in their ability to metabolize PCBs; for instance, hybrid poplars were able to hydroxylate 3,3′,4,4′-tetrachlorobiphenyl, whereas switchgrass was not. acs.org

Intraspecies Variability:

Even within the same species, factors such as age, sex, and physiological state can influence the distribution of PCBs. A study on humans showed that the absorption of certain PCB congeners was more limited in older individuals. iarc.fr In ribbed mussels, variability in spawning patterns was suggested as a potential reason for differences in the concentration of several PCB congeners among individuals. epa.gov

Furthermore, comparative studies on different isomers of tetrachlorobiphenyl in rats have highlighted different pharmacokinetic properties, leading to varied distribution patterns. For example, the accumulation of 2,4,2',4'-TCB in adipose tissue was significantly higher than that of 3,4,3',4'-TCB, even though blood radioactivity levels were consistently higher in the rats treated with 3,4,3',4'-TCB. nih.gov

Metabolic Pathways and Metabolite Formation

The biotransformation of this compound (PCB 77) is a critical process that determines its persistence and toxic potential within an organism. Metabolism primarily occurs in the liver and involves a series of enzymatic reactions designed to increase the water solubility of the compound, thereby facilitating its excretion. t3db.canih.gov

Cytochrome P450 Enzyme-Mediated Hydroxylation

The initial and rate-limiting step in the metabolism of PCBs is hydroxylation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. iarc.frnih.gov This process introduces a hydroxyl (-OH) group onto the biphenyl (B1667301) structure, forming hydroxylated metabolites (OH-PCBs). iarc.frbiorxiv.org

For this compound, hydroxylation can occur at different positions on the biphenyl rings. nih.gov The specific CYP isoforms involved can influence the resulting metabolites. For instance, both CYP2B1 and CYP1A1 have been shown to mediate the hydroxylation of 2,3',4,4'-TCB. nih.gov In rats, the hydroxylation of 3,3',4,4'-tetrachlorobiphenyl (B1197948) leads to the formation of 2-hydroxy and 5-hydroxy derivatives. nih.gov

The formation of these hydroxylated metabolites is considered a detoxification pathway, as it increases the polarity of the compound, making it more amenable to excretion. nih.gov However, some of these metabolites can also exhibit biological activity. biorxiv.org The efficiency of hydroxylation can be influenced by the presence of other substances. For example, the addition of cytochrome b5 can either increase or decrease the hydroxylation activity towards 2,3',4,4'-TCB depending on the specific CYP450 isoform involved. nih.gov

Recent research has also highlighted the role of specific amino acids within the substrate-binding cavity of CYP1A1 enzymes in determining the metabolic profile of 3,3',4,4'-tetrachlorobiphenyl. nih.gov Differences in these amino acids between rat and human CYP1A1 can lead to the formation of different metabolites, including dechlorinated products. nih.gov

Conjugation Reactions (e.g., Glucuronide, Glutathione)

Following hydroxylation, the newly formed hydroxylated metabolites of this compound can undergo further biotransformation through conjugation reactions. These reactions involve the attachment of endogenous molecules, such as glucuronic acid or glutathione (B108866), to the hydroxyl group, which further increases the water solubility of the metabolites and facilitates their elimination from the body. t3db.caiarc.fr

Glucuronidation: This process involves the enzyme UDP-glucuronosyltransferase, which transfers glucuronic acid to the hydroxylated PCB. This results in the formation of a glucuronide conjugate. iarc.fr

Glutathione Conjugation: The hydroxylated metabolites can also be conjugated with glutathione, a reaction catalyzed by glutathione S-transferases. acs.org This can lead to the formation of methylsulfonyl metabolites. acs.org

These conjugation reactions are a crucial part of the detoxification process for PCBs. t3db.cacdc.gov The resulting conjugates are more polar and are more readily excreted in the bile and feces. t3db.catandfonline.com While the primary metabolic pathway for PCBs involves hydroxylation followed by conjugation, other minor metabolites, such as fatty acid esters of hydroxy-chlorobiphenyls, have also been identified. tandfonline.com

It's important to note that the metabolism of PCBs is generally slow, which contributes to their tendency to accumulate in body tissues. t3db.ca The specific metabolic profile can vary depending on the PCB congener, the species, and the specific enzymes involved. iarc.frbiorxiv.org

Formation of Methylsulfonyl Metabolites

The biotransformation of polychlorinated biphenyls (PCBs), including this compound (PCB 66), can lead to the formation of methylsulfonyl (MeSO2) metabolites. This process typically follows the initial oxidation of the PCB molecule by cytochrome P-450 (CYP) enzymes. acs.org The resulting arene oxide intermediates can be conjugated with glutathione (GSH), a reaction catalyzed by glutathione S-transferase (GST). acs.org

Subsequent metabolism of the glutathione conjugate leads to a cysteine conjugate, which is then cleaved by a C-S lyase to form a thiol. This thiol is then methylated to a methylthio-PCB, which can be further oxidized to the corresponding methylsulfonyl-PCB metabolite. nih.gov

The formation of methylsulfonyl metabolites is highly dependent on the chlorine substitution pattern of the PCB congener. acs.org PCBs that possess vicinal (adjacent) hydrogen atoms at the meta and para positions are more likely to be metabolized to methyl sulfones. acs.org In a study with female mice given 2,3,4',6-tetrachlorobiphenyl, the formation of methyl[35S]sulphonyl-tetraCB was observed in the lung, liver, kidney, and fat. nih.gov The major metabolite identified in the lung was 4-methylsulphonyl-tetraCB, suggesting specific binding of this metabolite in lung tissue, particularly in the tracheo-bronchial mucosa. nih.gov While the parent compound was present, the methylsulfonyl metabolite was the main compound found in the tissues. nih.gov

Reductive Dechlorination in Anaerobic Environments and Organisms

Under anaerobic conditions, such as those found in sediments, a key biotransformation process for PCBs is reductive dechlorination. wits.ac.za This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms, and is primarily mediated by anaerobic microorganisms. researchgate.netourniagarariver.ca These microbes use the PCB congeners as electron acceptors. researchgate.net

The rate and extent of reductive dechlorination are influenced by the chlorine substitution pattern. ourniagarariver.ca Generally, chlorine atoms in the meta and para positions are more readily removed than those in the ortho positions. researchgate.netourniagarariver.ca This process tends to decrease the number of chlorine atoms, making the resulting congeners less toxic and more susceptible to further degradation by aerobic bacteria.

Studies have shown that specific microorganisms, such as Dehalococcoides species, are involved in the reductive dechlorination of PCBs. nih.gov In one study, anaerobic cultures from estuarine, marine, and riverine sediments were all capable of dechlorinating 2,3,4,5-tetrachlorobiphenyl (B164871) by removing the doubly flanked meta and para chlorines. nih.gov The presence and activity of these dechlorinating bacteria are influenced by environmental factors like temperature and the availability of electron donors. wits.ac.za

Biotransformation in Plants and Phytoremediation Contexts

Plants have demonstrated the ability to take up and metabolize PCBs, a process that is central to phytoremediation strategies for contaminated soils. nih.gov The biotransformation of PCBs in plants often involves oxidation, similar to the initial steps in mammalian metabolism. acs.orgnih.gov

Plant cell cultures have been shown to metabolize various PCB congeners, including tetrachlorobiphenyls. For instance, cell cultures of Rosa spp. (rose) and Lactuca sativa (lettuce) were able to oxidize 3,3',4,4'-tetrachlorobiphenyl into several mono-hydroxylated intermediates. nih.gov The capability for biotransformation varies significantly among different plant species and is also dependent on the specific PCB congener. acs.orgnih.gov Generally, less chlorinated congeners are metabolized more readily than those with a higher degree of chlorination. acs.org

In whole-plant studies, hybrid poplar trees have been shown to enhance the degradation of PCBs in soil. m-hikari.com A study using poplar plants demonstrated a significantly higher removal of a 3,3',4,4'-tetrachlorobiphenyl (PCB 77) spike in planted soil compared to unplanted soil (17.2% vs. 2.8% removal). m-hikari.com This suggests that the rhizosphere, the area of soil around the plant roots, provides a favorable environment for microbial degradation, likely stimulated by root exudates. m-hikari.com While hydroxylation is a documented metabolic pathway in plants, the formation of sulfur-containing metabolites from 3,3',4,4'-tetrachlorobiphenyl was not detected in poplar or switchgrass in one study. acs.org

Table 1: PCB Removal in Planted vs. Unplanted Soil

| Treatment | PCB 77 Removal (%) |

|---|---|

| Planted System (Poplar) | 17.2 |

| Unplanted System | 2.8 |

Data from a study on phytoremediation of PCB-contaminated soil. m-hikari.com

Excretion and Elimination Kinetics

The excretion and elimination of this compound are influenced by its lipophilic nature and its susceptibility to biotransformation. As a tetrachlorinated biphenyl, its persistence in the body is intermediate compared to less and more highly chlorinated congeners. iarc.fr

Studies in rats have shown that the rate of excretion is inversely related to the degree of chlorination. iarc.fr For example, after dermal application of various radiolabelled PCBs to rats, the excretion of the absorbed dose at two weeks ranged from about 27% to nearly 100%, with higher chlorinated congeners being excreted more slowly. iarc.fr The half-lives of PCBs in the human body can be very long, with highly chlorinated congeners averaging around 8 to 15 years, while less chlorinated PCBs have shorter half-lives. iarc.fr The absorption of tetrachlorobiphenyls, like PCB 77, has been observed to be nearly complete in human volunteers and breastfed infants. iarc.fr

Factors Influencing Biotransformation Rates (e.g., Chlorination Pattern, Species, Sex)

Several factors significantly influence the rate and pathway of this compound biotransformation.

Chlorination Pattern: The position of chlorine atoms on the biphenyl rings is a primary determinant of metabolic susceptibility. PCBs with adjacent unsubstituted carbon atoms, particularly at the meta-para positions, are more readily metabolized by CYP enzymes. nih.govpsu.edu Congeners without adjacent unchlorinated carbons are more resistant to metabolism. psu.edu The rate of metabolism for several PCB congeners has been shown to be more dependent on the chlorine position and the availability of vicinal hydrogens than on the total number of chlorine atoms. psu.edu

Species: There are considerable differences in PCB metabolism among species. These differences are often attributed to variations in the expression and activity of CYP enzymes. uu.nl For instance, fish generally have lower concentrations of hepatic CYP enzymes compared to mammals, which can affect their ability to metabolize PCBs. uu.nl Within mammals, differences in enzyme profiles can lead to different metabolite patterns and elimination rates.

Sex: Sex-related differences in PCB metabolism have also been noted, which are often linked to hormonal regulation of drug-metabolizing enzymes. Intraspecies differences in susceptibility to PCB effects have been observed, for example, in male rats regarding hepatocarcinogenicity. semanticscholar.org

Other Factors: Environmental factors such as temperature can also affect biotransformation rates in poikilothermic (cold-blooded) animals like fish. nih.gov Fish acclimated to warmer temperatures tend to have higher rates of metabolism and shorter half-lives for PCBs. nih.gov Additionally, dietary factors can influence the activity of metabolic enzymes. uu.nl

Table 2: List of Compounds Mentioned

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | PCB 66 |

| 3,3',4,4'-Tetrachlorobiphenyl | PCB 77 |

| 2,3,4',6-Tetrachlorobiphenyl | |

| 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl | |

| 2,3,4,5-Tetrachlorobiphenyl | |

| Glutathione | GSH |

| 2-chloro-4-hydroxy biphenyl | 2Cl-4OHBP |

Molecular and Cellular Mechanisms of Action of 2,3 ,4,4 Tetrachlorobiphenyl

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling

2,3',4,4'-Tetrachlorobiphenyl (PCB 66) is a member of the polychlorinated biphenyl (B1667301) (PCB) family of compounds. Its molecular mechanisms of action are complex and involve both canonical and non-canonical signaling pathways. A primary pathway for dioxin-like PCBs involves the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.

The initial step in the canonical AhR pathway is the binding of a ligand, such as this compound, to the receptor located in the cell's cytoplasm. In its inactive state, the AhR is part of a protein complex that includes heat shock protein 90 (Hsp90), p23, and AHR-interacting protein 1. Upon ligand binding, the AhR undergoes a conformational change, causing it to dissociate from its chaperone proteins. This change exposes a nuclear localization sequence on the AhR. nih.govnih.gov

This exposure facilitates the translocation of the ligand-receptor complex from the cytoplasm into the nucleus. nih.govnih.govmdpi.com Once inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.govmdpi.com This AhR-ARNT complex is the active form that can bind to specific DNA sequences.

The AhR-ARNT heterodimer functions as a transcription factor by binding to specific DNA recognition sites known as dioxin response elements (DREs) or xenobiotic response elements (XREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, including those encoding for Phase I and Phase II metabolizing enzymes. nih.gov

A hallmark of AhR activation is the robust induction of the Cytochrome P450 1A1 (CYP1A1) gene. researchgate.net CYP1A1 is a key Phase I enzyme involved in the metabolism of xenobiotics. The induction of CYP1A1 is often used as a biomarker for exposure to AhR agonists. researchgate.net In addition to CYP1A1, other Phase I enzymes, such as those in the CYP1B and CYP1C families, can also be induced. nih.gov

Phase II enzymes, which are involved in the conjugation and subsequent elimination of metabolites, are also regulated by the AhR pathway. These can include enzymes such as glutathione (B108866) S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com The coordinated induction of Phase I and Phase II enzymes is a critical cellular response to xenobiotic exposure.

| Gene Target | Function | Effect of AhR Activation |

| CYP1A1 | Xenobiotic Metabolism (Phase I) | Upregulation |

| CYP1B1 | Xenobiotic & Steroid Metabolism (Phase I) | Upregulation |

| Glutathione S-Transferases (GSTs) | Detoxification (Phase II) | Upregulation |

| UDP-Glucuronosyltransferases (UGTs) | Detoxification (Phase II) | Upregulation |

Non-AhR Mediated Cellular Interactions and Pathways

Beyond the well-established AhR-mediated pathway, this compound and other non-coplanar PCBs can elicit cellular effects through mechanisms independent of AhR activation.

Certain non-coplanar PCBs have been shown to activate intracellular signal transduction cascades. One notable example is the upregulation of Cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. nih.govoup.com Studies have demonstrated that a non-coplanar tetrachlorobiphenyl congener can cause a time- and dose-dependent increase in COX-2 mRNA and protein levels in human neutrophil-like cells. nih.govoup.com This effect was not observed with a coplanar PCB, suggesting an AhR-independent mechanism for non-coplanar congeners. nih.govoup.com

Exposure to PCBs, including this compound, can lead to the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov The formation of ROS can play a role in the cellular toxicities induced by these compounds. nih.gov Increased ROS production has been observed in various cell types and tissues following exposure to PCBs. nih.govnih.gov This can lead to damage to cellular components such as lipids, proteins, and DNA.

| Cellular Effect | Observed Outcome | Potential Consequence |

| Oxidative Stress | Increased Reactive Oxygen Species (ROS) | Cellular damage, DNA strand breaks |

| Depletion of intracellular glutathione (GSH) | Reduced antioxidant capacity |

Modulation of Inflammatory Processes

The capacity of polychlorinated biphenyls (PCBs) to modulate inflammatory processes is complex and highly dependent on the specific congener. The inflammatory response involves the activation of various cell types and the production of signaling molecules such as cytokines and prostaglandins. Different PCB congeners can either promote or suppress these inflammatory pathways.

Research into specific tetrachlorobiphenyl isomers reveals contrasting effects. For instance, the non-coplanar, di-ortho substituted congener 2,2',4,4'-tetrachlorobiphenyl (B165808) (PCB 47) has been shown to promote an inflammatory response in human neutrophil-like HL-60 cells. This includes causing an increase in degranulation and the upregulation of cyclooxygenase-2 (COX-2), an enzyme critical for the synthesis of pro-inflammatory prostaglandins oup.comnih.gov. In contrast, the coplanar, non-ortho substituted congener 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) did not induce COX-2 expression in the same cell line oup.comnih.gov. Furthermore, studies on PCB 77 have demonstrated its ability to suppress the production of key inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-10 (IL-10), in lipopolysaccharide-stimulated macrophages nih.govkoreascience.krnih.gov.

Direct studies on the specific inflammatory effects of this compound (PCB 66) are not as prevalent in the literature. However, its action can be contextualized by its structure as a mono-ortho substituted PCB. Other mono-ortho congeners, such as 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), have been found to induce inflammatory responses. For example, PCB 118 stimulates the production of interleukin-6 (IL-6), TNF-α, and intercellular adhesion molecule-1 (ICAM-1) in rat thyroid cells nih.gov. This suggests that mono-ortho PCBs may possess pro-inflammatory potential, though the precise effects of this compound require further specific investigation.

Interplay between AhR and Non-AhR Mechanisms

The toxicological effects of PCBs are mediated through two primary pathways: those dependent on the aryl hydrocarbon receptor (AhR) and those that are independent of it (non-AhR) grantome.com. This compound (PCB 66), as a mono-ortho substituted congener, exhibits a blend of these mechanistic characteristics researchgate.netepa.gov.

AhR-Dependent Mechanisms: The AhR is a ligand-activated transcription factor that mediates the major toxic effects of dioxin-like compounds, including coplanar PCBs nih.gov. Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences, leading to changes in gene expression, notably of cytochrome P450 enzymes like CYP1A1 nih.gov. Mono-ortho PCBs like this compound can adopt a semi-planar conformation, allowing them to bind to the AhR, albeit with lower affinity than their coplanar counterparts. This classifies them as weak AhR agonists epa.gov.

Non-AhR-Dependent Mechanisms: A significant non-AhR-mediated pathway for many PCB congeners involves the disruption of intracellular calcium (Ca²⁺) signaling, particularly through the sensitization of ryanodine (B192298) receptors (RyRs) nih.govnih.gov. RyRs are a class of intracellular calcium release channels located on the endoplasmic reticulum that are crucial for neuronal signaling and muscle contraction nih.gov. The activation of RyRs by certain non-coplanar PCBs can lead to altered dendritic growth and neurotoxicity nih.govnih.gov.

Crucially, mechanistic studies have demonstrated that this compound has negligible or minimal activity at the ryanodine receptor nih.govnih.govnih.govfrontiersin.org. In comparative assays measuring the binding of [³H]ryanodine to RyR1-enriched microsomes, PCB 66 was found to be inactive, in stark contrast to potent RyR-activating congeners like 2,2',3,5',6-pentachlorobiphenyl (B150634) (PCB 95) nih.govnih.gov. This lack of interaction with a key non-AhR target distinguishes PCB 66 from many other neurotoxic PCBs and indicates that its biological activities are more likely driven by other pathways, such as its weak AhR agonism.

Comparative Mechanistic Studies with Other PCB Congeners

The diverse toxicological profiles of PCB congeners are directly linked to their chlorine substitution patterns, which dictate their three-dimensional structure and, consequently, their interaction with biological targets. Comparative studies are essential for understanding the specific mechanisms of this compound (PCB 66).

Structurally, PCBs are broadly classified based on the number of chlorine atoms in the ortho positions (2, 2', 6, and 6').

Coplanar (non-ortho): e.g., 3,3',4,4'-tetrachlorobiphenyl (PCB 77). Lacking ortho-chlorines allows the biphenyl rings to rotate into a flat, planar conformation, leading to high-affinity binding to the AhR.

Mono-ortho: e.g., this compound (PCB 66). One ortho-chlorine hinders, but does not prevent, rotation, resulting in a semi-planar structure and weak AhR agonism epa.gov.

Di-ortho: e.g., 2,2',4,4'-tetrachlorobiphenyl (PCB 47). Two or more ortho-chlorines force the rings into a non-planar conformation, which significantly reduces or prevents AhR binding.

Mechanistic comparisons reveal significant functional differences stemming from these structural variations. A key area of differentiation is the activation of ryanodine receptors (RyRs). Research consistently shows that ortho-substitution is a critical determinant for RyR activity nih.gov.

A comparative study on zebrafish demonstrated a clear structure-activity relationship for RyR sensitization, with PCB 66 showing negligible activity. This was in contrast to congeners with two ortho-chlorines like 2,2',4,5,5'-pentachlorobiphenyl (B50393) (PCB 101) and 2,2',4,4',5,5'-hexachlorobiphenyl (B50431) (PCB 153), which showed moderate to high activity frontiersin.org. Similarly, in studies on primary hippocampal neurons, PCB 66 did not promote the dendritic growth associated with RyR activation, an effect potently induced by the di-ortho congener PCB 95 nih.gov. This reinforces that the neurodevelopmental toxicity linked to RyR-mediated Ca²⁺ disruption is not a primary mechanism for PCB 66.

The table below summarizes the comparative mechanistic activities of this compound and other selected PCB congeners.

| PCB Congener (Number) | Structural Class | AhR Agonism | Ryanodine Receptor (RyR) Activity | Reference |

|---|---|---|---|---|

| This compound (PCB 66) | Mono-ortho | Weak | Negligible/Inactive | epa.govnih.govnih.govfrontiersin.org |

| 3,3',4,4'-Tetrachlorobiphenyl (PCB 77) | Non-ortho (Coplanar) | Potent | Inactive | nih.gov |

| 2,2',4,4'-Tetrachlorobiphenyl (PCB 47) | Di-ortho | Inactive | Active | oup.comnih.gov |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | Di-ortho | Inactive | Potent | nih.govfrontiersin.org |

| 2,2',4,4',5,5'-Hexachlorobiphenyl (PCB 153) | Di-ortho | Inactive | Moderate | frontiersin.org |

These comparative data highlight that this compound occupies a distinct mechanistic space among PCBs. It lacks the potent AhR agonism of coplanar congeners and the significant non-AhR, RyR-mediated activity characteristic of many non-coplanar congeners.

Ecological Implications and Ecotoxicological Research on Tetrachlorobiphenyls

Bioaccumulation and Biomagnification in Food Webs

Bioaccumulation is the process where the concentration of a substance, such as PCB 66, builds up in an individual organism over time. greenfacts.org Biomagnification, or trophic magnification, is the subsequent increase in the concentration of that substance at successively higher levels in a food chain. greenfacts.orgwisconsin.edu PCBs, being lipophilic, are not easily excreted and instead accumulate in lipids. wisconsin.edu Consequently, when a predator consumes prey, it also ingests the PCBs stored in the prey's tissues, leading to higher concentrations at the top of the food chain. greenfacts.orgwisconsin.edu

The movement of contaminants like PCB 66 through a food web is known as trophic transfer. The efficiency of this transfer is a critical component of ecological risk assessment. epa.gov Studies have demonstrated that PCBs are enriched as trophic levels increase. nih.gov For instance, research conducted in the South China Sea on biota from Qilianyu Island found that concentrations of PCBs were positively and significantly correlated with δ¹⁵N values, which are an indicator of an organism's trophic level. mdpi.com This suggests that PCBs, including the detected congener PCB 66, are biomagnified in this marine food web. mdpi.com

Bioaccumulation of PCBs has been documented across a wide range of species and environments. epa.gov The process is influenced by the organism's habitat, feeding habits, and metabolic capacity. greenfacts.orgcwejournal.org In aquatic ecosystems, bottom-feeding species can have high PCB levels due to the compound's tendency to adsorb to sediments. greenfacts.org

A study of biota from Qilianyu Island in the South China Sea detected 34 PCB congeners, including 2,3',4,4'-Tetrachlorobiphenyl (PCB 66), in various fish and bird species. mdpi.com The mean concentrations of total PCBs were significantly higher in birds, which occupy a higher trophic level, than in fish. This demonstrates the accumulation of these compounds in specific wildlife.

Below are tables showing the concentrations of total PCBs found in the bird and fish species sampled in the study.

| Species | Trophic Level (Mean δ¹⁵N) | Mean ΣPCBs Concentration (ng/g lipid weight) | Standard Deviation |

|---|---|---|---|

| Intermediate Egret | 10.6 | 416.6 | 43.6 |

| Red-footed Booby | 11.0 | 90.5 | 11.0 |

| Species | Trophic Level (Mean δ¹⁵N) | Mean ΣPCBs Concentration (ng/g lipid weight) | Standard Deviation |

|---|---|---|---|

| Goldspot Seabream | 9.7 | 85.1 | 12.6 |

| Peacock Grouper | 9.5 | 54.7 | 10.1 |

| Striated Surgeonfish | 7.7 | 32.4 | 9.0 |

| Japan Surgeonfish | 7.5 | 30.6 | 7.8 |

Data sourced from a 2022 study on biota from Qilianyu Island, South China Sea. mdpi.com

These findings confirm the presence of PCB 66 in marine ecosystems and its accumulation in fish and birds, consistent with the principles of bioaccumulation in food webs. mdpi.com

Effects on Organismal Physiology and Developmental Endpoints

While the bioaccumulation of PCBs is well-documented, research into the specific physiological and developmental effects of individual congeners can be limited. The following sections address the known effects of PCBs in general, but specific research findings focusing solely on this compound (PCB 66) are not widely available in the reviewed scientific literature.

Exposure to certain PCB mixtures and individual congeners during critical periods of embryonic development is known to cause adverse effects in various organisms. mdpi.com For example, studies on other tetrachlorobiphenyl isomers and PCB mixtures have shown impacts such as increased embryo mortality and developmental abnormalities in birds and rats. nih.govnih.gov In zebrafish, exposure to the PCB mixture Aroclor 1254 during the first five days post-fertilization led to dose-dependent mortality and reduced growth. mdpi.com However, specific studies detailing the effects of 2,3',4,4'-Tetrachlorobhenyl (PCB 66) on embryonic development and organogenesis could not be identified in the conducted research.

Polychlorinated biphenyls are widely recognized as endocrine-disrupting chemicals (EDCs). nih.govnih.gov EDCs can interfere with the body's hormonal systems by mimicking or blocking natural hormones, or by altering hormone synthesis, transport, and metabolism. nih.govjcpjournal.org This disruption can affect every level of the endocrine system. jcpjournal.org For example, PCBs are known to impact the hypothalamic-pituitary-gonadal (HPG) axis, which regulates reproduction, and can also interfere with the thyroid hormone system. nih.govcomfortncolor.com The mechanisms of action are complex and can vary between different PCB congeners. nih.gov At present, specific research delineating the precise mechanisms of endocrine disruption caused by this compound (PCB 66) is not available.

The immune system is another target for the toxic effects of certain environmental contaminants. Research on some dioxin-like PCBs, such as 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), has shown that they can suppress immune functions, for example by altering the production of key signaling molecules called cytokines in macrophages. nih.gov However, there is a lack of specific scientific studies focusing on the immunological responses and the particular immune pathways affected by exposure to this compound (PCB 66).

Neurological Effects (Mechanistic Pathways)

The neurotoxicity of this compound (PCB 66) and other tetrachlorobiphenyls is a significant area of ecotoxicological research. The mechanistic pathways through which these compounds exert their neurological effects are complex and involve multiple cellular and molecular targets. Key pathways identified in scientific research include the disruption of neurotransmitter systems, particularly the dopaminergic system, and the dysregulation of intracellular signaling pathways, such as calcium homeostasis.

One of the primary mechanisms of neurotoxicity for certain PCB congeners is the interference with the synthesis, storage, and release of dopamine (B1211576), a critical neurotransmitter for motor control, cognition, and behavior. Research has shown that ortho-substituted PCBs, which includes this compound, can lead to a decrease in dopamine levels in the brain. This is thought to occur through the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and by disrupting the vesicular storage of dopamine, leaving it susceptible to metabolism. The resulting alterations in dopaminergic neurotransmission can manifest as behavioral abnormalities, including hyperactivity and deficits in learning and memory.

Another significant mechanistic pathway involves the disruption of intracellular calcium (Ca2+) signaling. Calcium ions are crucial second messengers in neurons, regulating a wide array of processes from neurotransmitter release to gene expression. Certain PCB congeners have been found to alter calcium homeostasis by affecting the function of key regulatory proteins, such as ryanodine (B192298) receptors and calcium-dependent enzymes like protein kinase C (PKC). This dysregulation of calcium signaling can lead to excitotoxicity, oxidative stress, and ultimately neuronal cell death.

Table 1: Mechanistic Pathways of Neurological Effects of Tetrachlorobiphenyls

| Mechanistic Pathway | Key Molecular Targets/Processes | Resulting Neurological Effects |

|---|---|---|

| Dopaminergic System Disruption | Tyrosine Hydroxylase, Vesicular Monoamine Transporter 2 (VMAT2) | Altered motor function, hyperactivity, cognitive deficits |

| Dysregulation of Calcium Homeostasis | Ryanodine Receptors, Protein Kinase C (PKC) | Excitotoxicity, oxidative stress, neuronal apoptosis |

| Induction of Oxidative Stress | Production of Reactive Oxygen Species (ROS) | Cellular damage, neurodegeneration |

| Alterations in Thyroid Hormone Function | Thyroid Hormone Receptors, Transport Proteins | Impaired neurodevelopment |

Interspecies and Intraspecies Susceptibility Variations in Ecotoxicological Responses

The ecotoxicological effects of this compound and other PCBs are not uniform across all species; significant variations in susceptibility exist both between different species (interspecies) and among individuals of the same species (intraspecies). These differences are influenced by a variety of factors including genetics, metabolism, physiology, and life stage.

Interspecies Variations:

Different animal species exhibit a wide range of sensitivities to the toxic effects of tetrachlorobiphenyls. For example, certain avian species and mammals, such as mink, are known to be particularly sensitive to the effects of dioxin-like PCBs, which can include reproductive failure, developmental abnormalities, and immune suppression. In contrast, some fish species may be less sensitive to certain congeners. These differences are often attributed to variations in the structure and function of the aryl hydrocarbon receptor (AhR), a key protein that mediates the toxicity of dioxin-like compounds. The binding affinity of a specific PCB congener to the AhR can differ significantly between species, leading to varying degrees of toxic response.

Metabolic differences also play a crucial role in interspecies susceptibility. The rate and pathway of PCB metabolism can vary greatly, leading to the formation of different metabolites, some of which may be more or less toxic than the parent compound. For instance, the ability to hydroxylate and excrete specific PCB congeners can differ substantially between fish, birds, and mammals, influencing the bioaccumulation potential and toxicity of the compound in each group.

Intraspecies Variations:

Within a single species, individual organisms can also display a range of sensitivities to tetrachlorobiphenyl exposure. Genetic polymorphism is a key driver of this intraspecific variability. Variations in the genes encoding for metabolic enzymes, such as cytochrome P450s, and for receptors like the AhR can alter an individual's ability to process and respond to PCB exposure.

Table 2: Factors Influencing Interspecies and Intraspecies Susceptibility to Tetrachlorobiphenyls

| Factor | Influence on Susceptibility | Examples |

|---|---|---|

| Genetics (Interspecies & Intraspecies) | Variations in AhR structure and function; Polymorphisms in metabolic enzyme genes. | High sensitivity in mink due to AhR characteristics; varying detoxification rates within a fish population. |

| Metabolism (Interspecies) | Differences in the rate and pathways of biotransformation and excretion. | Fish may metabolize certain congeners more slowly than mammals, leading to higher bioaccumulation. |

| Physiology (Interspecies) | Differences in lipid content, body size, and life history traits. | Species with higher lipid content may accumulate more PCBs. |

| Life Stage (Intraspecies) | Developing organisms are often more sensitive. | Embryos and larvae of fish are more vulnerable to developmental neurotoxicity. |

| Health and Nutritional Status (Intraspecies) | Overall health and diet can modulate toxic effects. | Individuals with compromised liver function may be more susceptible. |

Ecological Risk Assessment Frameworks for Dioxin-like PCBs (Methodological Focus)

The ecological risk assessment of dioxin-like PCBs, including this compound, often utilizes a specialized framework known as the Toxic Equivalency (TEQ) approach. This methodology is designed to assess the combined risk of complex mixtures of dioxin-like compounds that share a common mechanism of toxicity mediated by the aryl hydrocarbon receptor (AhR).

The core of the TEQ framework is the concept of Toxic Equivalency Factors (TEFs). A TEF is a value assigned to an individual dioxin-like compound that represents its toxic potency relative to the most toxic dioxin congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. The TEFs for other dioxin-like compounds are less than 1.0 and are derived from a combination of in vivo and in vitro studies. The World Health Organization (WHO) has established consensus TEF values for various dioxin-like compounds for different taxonomic groups (mammals, fish, and birds) to account for interspecies differences in sensitivity.

The TEQ for a mixture of dioxin-like compounds is calculated by multiplying the concentration of each individual congener by its respective TEF and then summing the results. This provides a single TCDD-equivalent concentration that represents the total dioxin-like toxicity of the mixture. This TEQ value can then be used in risk characterization by comparing it to toxicity reference values (TRVs) for TCDD to determine the potential for adverse ecological effects.

The application of the TEQ methodology in an ecological risk assessment involves several key steps:

Problem Formulation: This initial step involves identifying the contaminants of concern (dioxin-like PCBs), the exposed ecological receptors, and the potential exposure pathways and adverse effects.

Exposure Assessment: This step involves measuring or modeling the concentrations of individual dioxin-like PCB congeners in relevant environmental media (e.g., sediment, water, biota).

Effects Assessment: This step involves identifying the appropriate TEFs for the species or taxonomic group of concern and selecting a relevant TCDD-based TRV (e.g., a no-observed-adverse-effect level or a lowest-observed-adverse-effect level).

Risk Characterization: In this final step, the TEQ is calculated from the exposure data and TEFs. The TEQ is then compared to the TRV to derive a risk quotient. A risk quotient greater than one suggests a potential for adverse ecological effects.

While the TEQ approach is a widely accepted and valuable tool for assessing the risks of dioxin-like compounds, it is important to acknowledge its limitations. The methodology assumes that the effects of the individual congeners are additive and does not account for potential synergistic or antagonistic interactions. Additionally, the accuracy of the TEQ is dependent on the quality of the congener-specific concentration data and the relevance of the chosen TEFs and TRVs to the specific ecosystem being assessed.

Table 3: Methodological Components of the Toxic Equivalency (TEQ) Framework for Dioxin-like PCBs

| Methodological Component | Description | Key Considerations |

|---|---|---|

| Toxic Equivalency Factors (TEFs) | Relative potency of a dioxin-like congener compared to TCDD (TEF = 1.0). | TEFs are specific to taxonomic groups (mammals, fish, birds). |

| Toxic Equivalency (TEQ) | The sum of the products of the concentration of each congener and its corresponding TEF. | Represents the total TCDD-equivalent toxicity of a mixture. |

| Toxicity Reference Value (TRV) | A concentration of TCDD below which adverse effects are not expected to occur. | Should be specific to the receptor and endpoint of concern. |

| Risk Quotient (RQ) | The ratio of the TEQ to the TRV. | RQ > 1 indicates a potential for ecological risk. |

Remediation and Management Strategies for 2,3 ,4,4 Tetrachlorobiphenyl Contamination

Bioremediation Approaches

Bioremediation harnesses the metabolic capabilities of living organisms, primarily microorganisms and plants, to degrade or sequester contaminants. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional physicochemical methods.

Microbial Degradation: Aerobic and Anaerobic Processes

Microbial degradation is a key process in the natural attenuation and engineered bioremediation of PCBs. The degradation of 2,3',4,4'-Tetrachlorobiphenyl can occur under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions, with different microbial pathways and outcomes.

Aerobic Degradation:

Under aerobic conditions, bacteria utilize oxygen-dependent enzymes to break down PCB molecules. The primary pathway for aerobic PCB degradation is the biphenyl (B1667301) (bph) pathway, which involves a series of enzymatic reactions. Key enzymes in this process are biphenyl dioxygenases, which introduce oxygen into the biphenyl rings, initiating their cleavage. While many studies on aerobic degradation focus on less chlorinated PCBs, research has shown that certain bacterial strains can also degrade tetrachlorobiphenyls. For instance, some studies have demonstrated the degradation of the closely related 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77) by various bacterial strains. These studies provide insights into the potential for aerobic degradation of this compound. The rate and extent of aerobic degradation are influenced by factors such as the concentration of the PCB, the presence of other organic compounds that can serve as growth substrates (cometabolism), and the specific microbial strains present. researchgate.net

Anaerobic Degradation:

Anaerobic microbial degradation of highly chlorinated PCBs, including tetrachlorobiphenyls, typically proceeds through a process called reductive dechlorination. In this process, anaerobic bacteria use the chlorinated biphenyl as an electron acceptor, removing chlorine atoms from the biphenyl structure and replacing them with hydrogen atoms. This process is significant because it reduces the toxicity of the PCB and can transform highly chlorinated congeners into less chlorinated forms that are more susceptible to aerobic degradation. oup.com

Research on other tetrachlorobiphenyls, such as 2,3,4,5-tetrachlorobiphenyl (B164871) and 2,3,5,6-tetrachlorobiphenyl, has identified specific anaerobic microorganisms, including members of the phylum Chloroflexi (e.g., Dehalococcoides), that are capable of carrying out reductive dechlorination. nih.govnih.gov The dechlorination pathways are specific to the congener and the microbial consortium present. For example, studies with anaerobic microbial granules have shown the stepwise removal of chlorine atoms from pentachlorobiphenyls to less chlorinated biphenyls. researchgate.net While specific data for this compound is limited, the principles of anaerobic reductive dechlorination are expected to apply.

Microbial Degradation of Tetrachlorobiphenyls: Aerobic vs. Anaerobic Processes

| Process | Key Mechanism | Primary Organisms (Examples) | Typical Outcome for Tetrachlorobiphenyls |

|---|---|---|---|

| Aerobic Degradation | Oxidative ring cleavage (bph pathway) | Pseudomonas, Rhodococcus, Burkholderia | Partial degradation, potential for mineralization of less chlorinated products. |

| Anaerobic Degradation | Reductive dechlorination | Dehalococcoides, Dehalobium | Removal of chlorine atoms, formation of less chlorinated congeners. |

Phytoremediation Techniques and Plant-Microbe Interactions